

# DMH2: A Comparative Guide to its Inhibitory Effect on ALK2

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **DMH2**

Cat. No.: **B15568637**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule inhibitor **DMH2** and its inhibitory effect on Activin receptor-like kinase 2 (ALK2), a key regulator in the bone morphogenetic protein (BMP) signaling pathway. Dysregulation of ALK2 activity is implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP) and certain cancers, making it a critical target for therapeutic intervention. This document presents a comparative analysis of **DMH2** with other known ALK2 inhibitors, supported by experimental data and detailed protocols to assist researchers in their drug discovery and development efforts.

## Comparative Analysis of ALK2 Inhibitors

The inhibitory potential of **DMH2** against ALK2 is best understood in the context of other well-characterized inhibitors. The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for **DMH2** and its analogs. These values provide a quantitative measure of their potency and selectivity.

| Compound       | ALK2<br>IC50<br>(nM) | ALK1<br>IC50<br>(nM) | ALK3<br>IC50<br>(nM) | ALK6<br>IC50<br>(nM) | ALK2<br>Ki (nM) | ALK3<br>Ki (nM) | ALK6<br>Ki (nM) | Selectivity<br>Notes                                                                                       |
|----------------|----------------------|----------------------|----------------------|----------------------|-----------------|-----------------|-----------------|------------------------------------------------------------------------------------------------------------|
| DMH2           | -                    | -                    | -                    | -                    | 43[1][2]        | 5.4[1][2]       | <1[1][2]        | Exhibits<br>>30-fold<br>selectivity over<br>ALK4,<br>ALK5,<br>BMPR2,<br>, AMPK<br>and<br>VEGFR<br>2.[1][2] |
| LDN-<br>193189 | ~1.2[1]              | -                    | -                    | -                    | -               | -               | -               | Potent<br>inhibitor<br>of ALK2<br>and<br>ALK3.<br>[1][3]<br>Also<br>inhibits<br>RIPK2.<br>[1]              |
| K02288         | ~1.2[1]              | -                    | -                    | -                    | -               | -               | -               | Highly<br>selective 2-<br>aminopyridine-<br>based<br>inhibitor<br>. [2][4]                                 |
| Dorsomorphin   | ~120                 | -                    | -                    | -                    | -               | -               | -               | First-<br>generation                                                                                       |

|            |      |                     |    |      |   |   |   |                                                                                                                      |
|------------|------|---------------------|----|------|---|---|---|----------------------------------------------------------------------------------------------------------------------|
|            |      |                     |    |      |   |   |   | ALK2 inhibitor with off-target effects.<br><a href="#">[1]</a>                                                       |
| DMH1       | ~120 | 27                  | <5 | 47.6 | - | - | - | A potent and selective BMP inhibitor.<br><a href="#">[1]</a><br><a href="#">[5]</a>                                  |
| LDN-212854 | ~1.2 | <a href="#">[1]</a> | -  | -    | - | - | - | Exhibits nearly 4 orders of selectivity for BMP vs TGF- $\beta$ and Activin type I receptors.<br><a href="#">[1]</a> |

Note: IC<sub>50</sub> and Ki values are sourced from multiple studies and may not be directly comparable due to variations in experimental conditions.

## ALK2 Signaling Pathway and Inhibition

The canonical ALK2 signaling pathway is initiated by the binding of a BMP ligand, leading to the phosphorylation of downstream SMAD proteins (SMAD1, SMAD5, and SMAD8). These phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate target gene expression. **DMH2** and other ALK2 inhibitors act by competing with ATP

for the kinase domain of ALK2, thereby preventing the phosphorylation of SMADs and blocking the downstream signaling cascade.



[Click to download full resolution via product page](#)

**Caption:** ALK2 signaling pathway and mechanism of **DMH2** inhibition.

## Experimental Validation Workflow

Validating the inhibitory effect of a compound like **DMH2** on ALK2 typically involves a multi-step process, starting from biochemical assays to cell-based functional assays and potentially *in vivo* studies.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Class of Small Molecule Inhibitor of BMP Signaling | PLOS One [journals.plos.org]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [DMH2: A Comparative Guide to its Inhibitory Effect on ALK2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568637#validation-of-dmh2-s-inhibitory-effect-on-alk2]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)